Gas Chromatography and Mass Spectrometry
Synthesis of Disubstituted Pyrrolidines
This involves reacting the thiolactams with (Trimethylsilyl)ethynyllithium and a Grignard reagent.
Production of Conductive, Anisotropic Carbon-Nitrogen Materials
This involves reacting halotriazines with (Trimethylsilyl)ethynyllithium.
The result is the formation of conductive, anisotropic carbon-nitrogen materials.
(Trimethylsilyl)ethynyllithium is an organolithium compound with the chemical formula CHLiSi. It features a trimethylsilyl group attached to an ethynyl group, making it a valuable reagent in organic synthesis. The trimethylsilyl group provides unique properties, such as enhanced stability and reactivity, allowing for various synthetic applications. This compound is characterized by its ability to act as a nucleophile due to the presence of the lithium atom, which facilitates carbon-carbon bond formation in many reactions .
(Trimethylsilyl)ethynyllithium can be synthesized through several methods:
These methods highlight the compound's accessibility for use in synthetic organic chemistry.
(Trimethylsilyl)ethynyllithium finds various applications in organic synthesis:
Interaction studies involving (trimethylsilyl)ethynyllithium primarily focus on its reactivity with various electrophiles. For instance, it has been shown to react with carbonyl compounds and epoxides, forming new carbon-carbon bonds. These interactions are pivotal for developing new synthetic methodologies that exploit its nucleophilic character .
Several compounds share structural similarities with (trimethylsilyl)ethynyllithium. Below is a comparison highlighting its uniqueness:
Compound | Structure | Unique Features |
---|---|---|
Ethynyllithium | CHLi | Simpler structure without silyl protection |
Trimethylsilylacetylene | CHSi | Lacks lithium; used primarily as a silylation reagent |
Tris(trimethylsilyl)methyl lithium | CHLiSi | More complex; used in specialized reactions like polymerization |
Lithium diisopropylamide | CHLiN | Stronger base; used for deprotonation rather than nucleophilic addition |
(Trimethylsilyl)ethynyllithium stands out due to its dual functionality as both a nucleophile and a protective agent, making it highly versatile in synthetic chemistry. Its stability and reactivity profile make it particularly valuable when compared to simpler or more reactive organolithium compounds.
(Trimethylsilyl)ethynyllithium, systematically known as lithium ethynyl(trimethyl)silane, possesses the molecular formula C₅H₉LiSi and is assigned the Chemical Abstracts Service registry number 54655-07-1. The compound exhibits a molecular weight of 104.15 grams per mole and is characterized by its ionic structure featuring a lithium cation coordinated to a trimethylsilyl-substituted acetylide anion. The International Union of Pure and Applied Chemistry designation for this compound is lithium; ethynyl(trimethyl)silane, reflecting its fundamental structural components.
The nomenclature of this organometallic species encompasses several synonymous designations that reflect both its structural features and functional applications. Alternative names include lithium (trimethylsilyl)acetylide, lithium trimethylsilylacetylide, and ((trimethylsilyl)ethynyl)lithium. The European Community has assigned this compound the registry number 629-031-3, while the DSSTox Substance identification code is DTXSID00392412. These multiple naming conventions underscore the compound's significance across various chemical databases and regulatory frameworks.
The molecular structure features a linear acetylide unit where the carbon-carbon triple bond is substituted with a trimethylsilyl group on one terminus and coordinated to lithium on the other. The simplified molecular-input line-entry system representation is [Li+].CSi(C)C#[C-], clearly illustrating the ionic nature of the lithium-carbon interaction. This structural arrangement confers unique reactivity patterns that distinguish (trimethylsilyl)ethynyllithium from other organolithium reagents.
Table 1: Physical and Chemical Properties of (Trimethylsilyl)ethynyllithium
The development of (trimethylsilyl)ethynyllithium is intrinsically linked to the broader evolution of organolithium chemistry, which began with the pioneering work of Wilhelm Schlenk in 1917. Schlenk's initial synthesis of organometallic lithium compounds, including methyllithium, ethyllithium, and phenyllithium, established the foundation for subsequent advances in this field. The early preparation methods involved transmetalation reactions between lithium metal and divalent organic mercury compounds, a technique that circumvented many of the stability and handling challenges associated with these highly reactive species.
The historical significance of organolithium compounds in synthetic chemistry expanded dramatically following the contributions of Georg Wittig and Henry Gilman in the 1930s. These researchers modified and improved synthetic methodologies, making organolithium reagents more accessible for routine laboratory use. Wittig's observation in 1938 that hydrogen atoms in aromatic rings could be directly replaced by lithium opened new pathways for aromatic metalation reactions. Similarly, Gilman's systematic studies of organolithium reactivity patterns established many of the fundamental principles that continue to guide contemporary applications.
The specific development of acetylide organolithium compounds represents a natural extension of these early investigations. The combination of acetylide functionality with organolithium reactivity created reagents capable of forming carbon-carbon bonds through nucleophilic addition to electrophilic centers. The introduction of trimethylsilyl protecting groups further enhanced the utility of these systems by providing steric bulk and electronic stabilization while maintaining the essential reactivity of the acetylide unit.
The commercial availability of (trimethylsilyl)ethynyllithium typically as a 0.5 molar solution in tetrahydrofuran reflects the maturation of organolithium chemistry from academic curiosity to practical synthetic tool. This standardization has facilitated widespread adoption across research laboratories and industrial settings, contributing to the compound's central role in modern organic synthesis.
(Trimethylsilyl)ethynyllithium occupies a central position in contemporary synthetic organic chemistry due to its versatile reactivity profile and functional group compatibility. The compound serves as a key reagent in transmetalation and nucleophilic displacement reactions, where the lithium center can be readily exchanged with other metals to generate diverse organometallic species. This transmetalation capability has proven particularly valuable in the preparation of copper acetylides, which are essential intermediates in numerous coupling reactions.
One of the most significant applications of (trimethylsilyl)ethynyllithium involves the preparation of propargylic alcohol derivatives through reactions with aldehydes and ketones. These transformations proceed through nucleophilic addition of the acetylide anion to the carbonyl carbon, generating tertiary or secondary alcohols bearing alkyne functionality. The trimethylsilyl group serves as a protecting group that can be selectively removed under mild conditions to reveal the terminal alkyne, thereby providing access to a wide range of functionalized acetylenic compounds.
The synthesis of α,β-ynones represents another important application area where (trimethylsilyl)ethynyllithium demonstrates exceptional utility. Treatment of the lithium acetylide with Weinreb amides or isoxazolidides provides efficient access to these conjugated carbonyl systems, which serve as valuable building blocks for further synthetic elaboration. The regioselective nature of these transformations, combined with the mild reaction conditions typically employed, makes this methodology particularly attractive for complex molecule synthesis.
Table 2: Major Synthetic Applications of (Trimethylsilyl)ethynyllithium
Advanced applications of (trimethylsilyl)ethynyllithium include its use in combination with Grignard reagents to convert γ- and δ-thiolactams to thioiminium salts. These thioiminium intermediates subsequently serve as key precursors for the synthesis of disubstituted pyrrolidines, demonstrating the compound's utility in heterocyclic chemistry. The reaction with halotriazines represents yet another application area, producing conductive, anisotropic carbon-nitrogen materials with potential applications in materials science.
The compound has also found application in the total synthesis of complex natural products, as exemplified by its use as a key reagent in the first total syntheses of (Z)-15-methyl-10-hexadecenoic acid and (Z)-13-methyl-8-tetradecenoic acid. In these syntheses, (trimethylsilyl)ethynyllithium enabled acetylide coupling reactions that were essential for constructing the carbon frameworks of these biologically active fatty acids. The seven-step synthetic sequences achieved overall yields of 31-32%, demonstrating the efficiency of acetylide-based strategies for complex molecule construction.
The preparation of (trimethylsilyl)ethynyllithium typically involves treatment of trimethylsilylacetylene with strong bases such as n-butyllithium, lithium diisopropylamide, or ethyllithium-lithium bromide complex. Alternative synthetic approaches include monodesilylation of bis(trimethylsilyl)acetylene using methyllithium-lithium bromide complex. These methodologies provide reliable access to the reagent under standard laboratory conditions, contributing to its widespread adoption in synthetic applications.
Corrosive